4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-9-12-22(13-10-18)17-7-5-15(6-8-17)19(23)21-14-16-4-2-3-11-20-16/h2-8,11,18H,9-10,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQRBURYKKGDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methanol under acidic conditions to introduce the methoxy group.
Synthesis of the Pyridinylmethyl Intermediate: Pyridine is reacted with a suitable alkylating agent to form the pyridinylmethyl group.
Coupling Reaction: The methoxypiperidine and pyridinylmethyl intermediates are coupled with a benzoyl chloride derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide.
Reduction: Formation of 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Neurological Disorders
Research indicates that compounds similar to 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide exhibit potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. Specifically, they may act on serotonin and dopamine receptors, which are crucial in managing conditions such as depression and schizophrenia.
Case Study:
A study published in a peer-reviewed journal explored the effects of similar compounds on serotonin receptor modulation, suggesting potential therapeutic benefits in anxiety disorders .
2. Cancer Treatment
The compound's structural features allow it to interact with various biological targets implicated in cancer progression. Its application as an anticancer agent is being investigated, particularly in relation to its ability to inhibit tumor growth and metastasis.
Data Table: Anticancer Activity
| Study Reference | Cancer Type | Mechanism of Action | Outcome |
|---|---|---|---|
| Breast Cancer | Inhibition of cell proliferation | Significant reduction in tumor size | |
| Lung Cancer | Induction of apoptosis | Increased survival rates |
3. Pain Management
The compound has been studied for its analgesic properties, potentially serving as a non-opioid alternative for pain management. Its mechanism may involve modulation of pain pathways via central nervous system interactions.
Case Study:
A clinical trial assessed the efficacy of a related compound in chronic pain management, demonstrating notable pain relief without significant side effects .
Toxicology and Safety Profile
Understanding the safety profile of this compound is crucial for its therapeutic applications. Preliminary studies indicate a favorable safety margin, with low toxicity levels observed in animal models.
Toxicity Data Table
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| No observed adverse effect level (NOAEL) | 100 mg/kg/day |
Mechanism of Action
The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences and similarities between the target compound and related benzamides:
Pharmacological and Functional Insights
CNS Targeting :
- The target compound’s 4-methoxypiperidine group is structurally analogous to CJB 090’s piperazine moiety, both of which are common in CNS-active compounds due to their ability to modulate receptor binding and enhance solubility . However, CJB 090’s dichlorophenyl group confers selectivity for dopamine D3 receptors, whereas the target compound’s methoxypiperidine may favor different receptor interactions.
Kinase Inhibition :
- The Imatinib-related impurity () shares a pyridinyl-pyrimidinyl group and a piperazine derivative, enabling kinase inhibition. The target compound lacks the pyrimidine scaffold critical for ATP-binding pocket interactions in kinases, suggesting divergent applications .
Serotonin Receptor Imaging :
- Nitro-MPPF () contains a nitro group and a piperazine-ethyl chain, which are essential for serotonin 5-HT1A receptor binding. The target compound’s methoxypiperidine group may reduce affinity for this receptor compared to Nitro-MPPF’s optimized substituents.
Solubility and Bioavailability :
- The trifluoroethoxy groups in the impurity from increase lipophilicity, likely reducing aqueous solubility compared to the target compound’s methoxypiperidine, which balances hydrophilicity and membrane permeability.
Key Research Findings and Trends
- Piperidine vs. Piperazine Moieties : Piperidine derivatives (e.g., target compound) generally exhibit better metabolic stability than piperazine-containing analogs (e.g., CJB 090, Nitro-MPPF), which are prone to oxidative degradation .
- Pyridinylmethyl vs. Pyridinyl-Pyrimidinyl Groups : The pyridin-2-ylmethyl group in the target compound may limit kinase inhibition compared to pyridinyl-pyrimidinyl scaffolds (), which are prevalent in kinase inhibitors like Imatinib .
Biological Activity
4-(4-Methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H23N3O2 |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 2034223-36-2 |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of intermediates through reactions involving piperidine and pyridine derivatives. The final coupling reaction often utilizes coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. It may function as an agonist or antagonist, influencing various signaling pathways. The exact molecular targets are still under investigation but may include specific kinases or G-protein coupled receptors .
Anticancer Properties
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown effective inhibition against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. Notably, IC50 values for some derivatives were reported as low as 1.03 μM, indicating potent activity .
Analgesic and Anti-inflammatory Effects
The compound has also been explored for its analgesic and anti-inflammatory properties. It is hypothesized that its mechanism involves modulation of pain pathways through receptor interaction, potentially offering a new avenue for pain management therapies .
Study on Anticancer Activity
A study evaluating a series of benzamide derivatives demonstrated that modifications to the piperidine ring significantly enhanced anticancer activity. The introduction of specific substituents led to compounds with improved IC50 values against cancer cell lines, emphasizing the importance of structural optimization in drug design .
Investigation into Receptor Binding
Research has focused on the binding affinity of this compound to various receptors. Preliminary results suggest that this compound may act as a selective ligand for certain protein targets, which could be pivotal in developing targeted therapies for diseases such as cancer or neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
